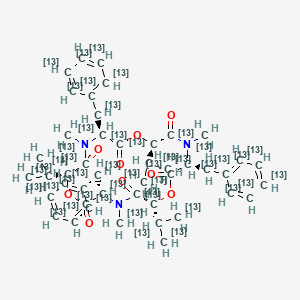

Beauvericin-13C45

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beauvericin-13C45 is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Fusarium species . It is a stable isotope-labeled compound where carbon atoms are replaced with 13C isotopes, making it useful for mass spectrometry analysis . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by BEA synthetase . The synthesis involves the incorporation of D-hydroxyisovaleryl and N-methylphenylalanyl residues in an alternating sequence . The stable isotope-labeled version, Beauvericin-13C45, is prepared by substituting carbon atoms with 13C isotopes during the synthesis process .

Industrial Production Methods

Industrial production of this compound involves fermentation of specific Fusarium species under controlled conditions . The fermentation process is optimized to maximize the yield of Beauvericin, which is then purified and labeled with 13C isotopes .

Analyse Des Réactions Chimiques

Types of Reactions

Beauvericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of Beauvericin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic hexadepsipeptide structure .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Beauvericin .

Applications De Recherche Scientifique

Beauvericin-13C45 has a wide range of scientific research applications:

Mécanisme D'action

Beauvericin exerts its effects through its ionophoric activity, rapidly increasing ion permeability, especially calcium ions, in biological membranes . This leads to increased intracellular calcium levels, oxidative stress, and apoptosis in cancer cells . Beauvericin also inhibits human immunodeficiency virus type-1 integrase, preventing viral replication .

Comparaison Avec Des Composés Similaires

Beauvericin is structurally similar to enniatins, another group of cyclic hexadepsipeptide mycotoxins produced by Fusarium species . Beauvericin differs in the nature of the N-methylamino acid, which contributes to its unique biological activities . Enniatins have comparatively weaker activity, highlighting the distinctiveness of Beauvericin .

List of Similar Compounds

- Enniatins

- Fusaproliferin

- Moniliformin

Beauvericin-13C45 stands out due to its stable isotope labeling, making it a valuable tool in analytical chemistry and research .

Propriétés

Formule moléculaire |

C45H57N3O9 |

|---|---|

Poids moléculaire |

828.62 g/mol |

Nom IUPAC |

(3S,6R,9S,12R,15S,18R)-3,9,15-tris((1,2,3,4,5,6-13C6)cyclohexatrienyl(113C)methyl)-4,10,16-tri((113C)methyl)-6,12,18-tri((1,2,3-13C3)propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1 |

Clé InChI |

GYSCAQFHASJXRS-PANLYRFJSA-N |

SMILES isomérique |

[13CH3][13CH]([13CH3])[13C@@H]1[13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O1)[13CH2][13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13CH3] |

SMILES canonique |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)

![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)